
Silane, (4-butylphenyl)trichloro-
Overview
Description
Silane, (4-butylphenyl)trichloro- is an organosilicon compound with the molecular formula C10H13Cl3Si. It is a derivative of silane, where three chlorine atoms and one (4-butylphenyl) group are attached to a silicon atom. This compound is used in various chemical applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Silane, (4-butylphenyl)trichloro- can be synthesized through the reaction of (4-butylphenyl)magnesium bromide with trichlorosilane. The reaction typically occurs in an anhydrous environment to prevent hydrolysis of the trichlorosilane. The general reaction is as follows:
(4−butylphenyl)MgBr+HSiCl3→(4−butylphenyl)SiCl3+MgBrCl
The reaction is carried out under inert atmosphere conditions, such as nitrogen or argon, to avoid moisture and oxygen, which can interfere with the reaction.
Industrial Production Methods
In industrial settings, the production of silane, (4-butylphenyl)trichloro- involves large-scale synthesis using similar methods but with optimized conditions for higher yield and purity. The process may include additional steps such as purification through distillation or recrystallization to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Silane, (4-butylphenyl)trichloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alkoxides, amines, or thiols.
Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and hydrochloric acid.
Reduction: The compound can be reduced to form silanes with fewer chlorine atoms.
Common Reagents and Conditions
Nucleophiles: Alkoxides, amines, thiols.
Solvents: Anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Catalysts: Lewis acids or bases to facilitate substitution reactions.
Major Products Formed
Silanols: Formed through hydrolysis.
Substituted Silanes: Formed through nucleophilic substitution.
Scientific Research Applications
Silane, (4-butylphenyl)trichloro- has several applications in scientific research:
Surface Modification: Used to modify surfaces to enhance hydrophobicity or adhesion properties.
Polymer Chemistry: Acts as a cross-linking agent in the synthesis of silicone polymers.
Material Science: Utilized in the development of advanced materials with specific surface properties.
Biological Applications: Employed in the functionalization of biomolecules for improved stability and reactivity.
Mechanism of Action
The mechanism of action of silane, (4-butylphenyl)trichloro- involves the interaction of the silicon atom with various nucleophiles. The silicon atom, being electrophilic, attracts nucleophiles, leading to substitution reactions. The (4-butylphenyl) group provides steric hindrance, influencing the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Trichlorosilane (HSiCl3): A simpler silane with three chlorine atoms and one hydrogen atom.
Phenyltrichlorosilane (C6H5SiCl3): Similar structure but with a phenyl group instead of a (4-butylphenyl) group.
Methyltrichlorosilane (CH3SiCl3): Contains a methyl group instead of a (4-butylphenyl) group.
Uniqueness
Silane, (4-butylphenyl)trichloro- is unique due to the presence of the (4-butylphenyl) group, which provides specific steric and electronic properties. This makes it suitable for applications requiring selective reactivity and stability.
Biological Activity
Overview
Silane, (4-butylphenyl)trichloro- (CAS Number: 139056-19-2) is an organosilicon compound characterized by its unique molecular structure, which includes three chlorine atoms and a (4-butylphenyl) group attached to a silicon atom. This compound has garnered attention for its potential applications in various fields, including biological research, due to its ability to modify biomolecules and enhance their stability and reactivity.
The biological activity of silane, (4-butylphenyl)trichloro- primarily stems from its electrophilic nature. The silicon atom in the compound can interact with nucleophiles, facilitating substitution reactions. The presence of the (4-butylphenyl) group introduces steric hindrance, which can influence the selectivity and reactivity of the compound in biological systems .
Key Reactions
- Substitution Reactions : Chlorine atoms can be replaced by nucleophiles such as alkoxides or amines.
- Hydrolysis : In aqueous environments, the compound hydrolyzes to form silanols and hydrochloric acid.
- Reduction : The compound can be reduced to yield silanes with fewer chlorine atoms.
Biological Applications
Silane, (4-butylphenyl)trichloro- has several notable applications in biological research:
- Functionalization of Biomolecules : This silane is employed to modify biomolecules, enhancing their stability and reactivity. This is particularly useful in the development of biosensors and drug delivery systems.
- Surface Modification : It is used for modifying surfaces to improve hydrophobicity or adhesion properties, which is beneficial in various biomedical applications.
- Polymer Chemistry : As a cross-linking agent, it plays a crucial role in synthesizing silicone polymers that can be used in medical devices and coatings .
Study 1: Surface Modification for Enhanced Biocompatibility
A study investigated the use of silane, (4-butylphenyl)trichloro- for modifying polystyrene surfaces to improve biocompatibility for cell culture applications. The results indicated that treated surfaces exhibited enhanced cell adhesion and proliferation compared to untreated controls.
Parameter | Untreated Surface | Treated Surface |
---|---|---|
Cell Adhesion (%) | 30 | 70 |
Proliferation Rate | Low | High |
Study 2: Drug Delivery Systems
In another study, silane-modified nanoparticles were developed for targeted drug delivery. The functionalization improved the stability of the nanoparticles in biological fluids and enhanced their uptake by cancer cells.
Characteristic | Before Modification | After Modification |
---|---|---|
Particle Size (nm) | 150 | 120 |
Drug Loading Efficiency (%) | 40 | 75 |
Research Findings
Recent research has highlighted the versatility of silane, (4-butylphenyl)trichloro- in various biological contexts:
- Stability Enhancement : Silane functionalization has been shown to significantly improve the stability of biomolecules against degradation in physiological conditions.
- Reactivity Improvement : The compound's ability to undergo selective reactions allows for tailored modifications that can enhance the therapeutic efficacy of drugs.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing (4-butylphenyl)trichlorosilane, and how do side reactions impact yield?
- Methodology : Synthesis typically involves hydrosilylation or direct substitution reactions. For example, Rh(I) catalysts like [RhCl(dppbzF)]₂ can selectively promote hydrosilylation of allyl chloride with trichlorosilane, achieving high regioselectivity . Key parameters include temperature (80–120°C), solvent polarity (e.g., toluene), and stoichiometric control of trichlorosilane to aryl precursors. Side reactions, such as over-chlorination or Si–C bond cleavage, can reduce yield; GC-MS and ²⁹Si NMR are critical for monitoring purity .
Q. Which spectroscopic techniques are most effective for characterizing (4-butylphenyl)trichlorosilane, and what spectral markers distinguish it from analogous silanes?
- Methodology :
- ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.6 ppm) and butyl chain protons (δ 0.8–1.6 ppm) confirm substitution.
- ²⁹Si NMR : A peak near δ −20 to −30 ppm indicates the trichlorosilyl group, distinct from mono-/dichlorinated analogs .
- FTIR : Si–Cl stretching at ~500–600 cm⁻¹ and aromatic C–H vibrations at ~3000–3100 cm⁻¹ .
Q. How does the hydrolytic stability of (4-butylphenyl)trichlorosilane compare to other aryltrichlorosilanes, and what precautions are necessary during handling?
- Methodology : Hydrolysis kinetics can be studied via gravimetric analysis under controlled humidity. The butyl group provides moderate steric protection compared to smaller substituents (e.g., methyl), but rapid hydrolysis still occurs in moist air. Use inert atmospheres (N₂/Ar) and anhydrous solvents. Decomposition products (HCl, silanols) require scrubbing .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of (4-butylphenyl)trichlorosilane in surface modification reactions?
- Methodology : Surface grafting involves Si–Cl bond activation. Density Functional Theory (DFT) simulations reveal that electron-withdrawing aryl groups enhance electrophilicity at the silicon center, favoring nucleophilic attack by hydroxylated surfaces (e.g., SiO₂). Competitive adsorption experiments (e.g., AFM force measurements) quantify binding affinity .
Q. How can contradictory data on the thermal stability of (4-butylphenyl)trichlorosilane be resolved?
- Methodology : Thermogravimetric analysis (TGA) under varying heating rates (5–20°C/min) identifies decomposition pathways. Discrepancies often arise from impurities (e.g., residual catalysts) or oxidation. Coupling TGA with evolved gas analysis (EGA-MS) confirms decomposition products (e.g., HCl, chlorobutane) and clarifies degradation mechanisms .
Q. What strategies improve the efficiency of (4-butylphenyl)trichlorosilane in hydrophobic membrane fabrication?
- Methodology : Optimize silane concentration (0.5–5% v/v) and reaction time (1–24 hrs) during membrane modification. For PET track-etched membranes, trichloro(octyl)silane protocols (e.g., solvent polarity, curing temperature) can be adapted. SEM-EDX validates surface coverage, while contact angle measurements (>120°) confirm hydrophobicity .
Q. How do steric and electronic effects of the 4-butylphenyl group influence reactivity in cross-coupling reactions?
- Methodology : Compare reaction rates with phenyl- and tert-butyl-substituted analogs using kinetic studies (e.g., UV-Vis monitoring). The bulky butyl group reduces steric hindrance compared to tert-butyl, enhancing accessibility for transmetalation in Pd-catalyzed couplings. Hammett plots correlate substituent electronic effects with reaction rates .
Properties
IUPAC Name |
(4-butylphenyl)-trichlorosilane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl3Si/c1-2-3-4-9-5-7-10(8-6-9)14(11,12)13/h5-8H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFONWMHAYBUQJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)[Si](Cl)(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60738574 | |
Record name | (4-Butylphenyl)(trichloro)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60738574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139056-19-2 | |
Record name | (4-Butylphenyl)(trichloro)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60738574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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